Geranyl Acetate

Description

Interdisciplinary Research Landscape and Scope The study of geranyl acetate (B1210297) spans multiple disciplines, reflecting its varied properties and applications. Chemical research focuses on its isolation from natural sources, chemical synthesis methods (including traditional and enzymatic approaches), and structural analysis using techniques like GC/MS and NMR.researchgate.netmdpi.comjst.go.jpEnzymatic synthesis, particularly lipase-catalyzed transesterification, is an active area of research aiming for more efficient and environmentally friendly production.researchgate.netjst.go.jpnih.gov

Data tables based on the text data:

Table 1: Biological Activities of Geranyl Acetate (Preclinical Studies)

| Activity | Notes | Source(s) |

| Antimicrobial | Against bacteria and fungi. leafwell.com Sporicidal against Bacillus subtilis. caymanchem.com | mdpi.comleafwell.comcaymanchem.com |

| Antifungal | Effective against strains including Microsporum gypseum. leafwell.com | mdpi.comleafwell.comresearchgate.net |

| Antiviral | Shown in some essential oils containing this compound. leafwell.com | leafwell.com |

| Anti-inflammatory | Demonstrated in animal studies and in vitro. leafwell.comresearchgate.net | fishersci.fimdpi.comleafwell.comresearchgate.net |

| Antioxidant | Shown in in vitro studies. researchgate.netnih.gov | fishersci.fimdpi.comresearchgate.netnih.gov |

| Anti-proliferative | Against certain cancer cell lines. fishersci.fieminentscientists.com | fishersci.fimdpi.comeminentscientists.com |

| Anti-cancer | Induces apoptosis in COLO 205 and HepG2 cells. caymanchem.comeminentscientists.commedchemexpress.com | mdpi.comleafwell.comcaymanchem.comeminentscientists.commedchemexpress.com |

| Neuroprotective | Potential shown through anti-inflammatory and antioxidative properties, and AChE inhibition. researchgate.net | researchgate.net |

| Diuretic | Demonstrated in rats. nih.gov | nih.gov |

| Anti-hyperuricemic | Demonstrated in hyperuricemic rats. nih.gov | nih.gov |

Table 2: Examples of Plants Containing this compound

| Plant Species | Notes | Source(s) |

| Cymbopogon martinii | Reported occurrence. nih.gov | nih.gov |

| Cymbopogon distans | Reported occurrence. nih.gov | nih.gov |

| Melaleuca armillaris | Important component of essential oil. mdpi.com | mdpi.com |

| Thapsia minor | Major constituent of essential oil. researchgate.net | researchgate.net |

| Artemisia campestris | Component of essential oil. daffodilvarsity.edu.bd | daffodilvarsity.edu.bd |

| Coriander | Contains this compound. researchgate.net | researchgate.net |

| Lemongrass | Contains this compound. researchgate.net | researchgate.net |

| Carrot | Contains this compound. researchgate.net | researchgate.net |

| Neroli | Contains this compound. researchgate.net | researchgate.net |

| Rose Geranium | Essential oil contains this compound. leafwell.com | leafwell.com |

| Cannabis sativa | Found in certain cultivars. caymanchem.com | caymanchem.com |

Table 3: Chemical Properties of this compound

Detailed Research Findings:

Anticancer Activity: this compound has shown promise in inhibiting the growth of cancer cells. In a preclinical study using colon cancer COLO 205 cells, this compound exhibited an anti-cancer effect by inducing apoptosis, DNA damage, and cell cycle arrest at the G2/M phase. caymanchem.com Another study on HepG2 liver cancer cells indicated that this compound increased cytotoxicity, decreased viability and proliferation, and increased apoptosis, potentially via p53 activation. eminentscientists.com The IC₅₀ value against COLO 205 cells was reported as 30 μM. caymanchem.commedchemexpress.com

Antimicrobial and Antifungal Activity: Research highlights the ability of this compound to act against various microorganisms. It has demonstrated excellent antifungal activity and synergistic effects with fluconazole (B54011) against fungal strains at concentrations not affecting human cell viability. mdpi.com Studies have also shown its bactericidal activity against Campylobacter jejuni and E. coli. mdpi.com Its sporicidal activity against Bacillus subtilis spores has also been noted. caymanchem.com

Diuretic and Anti-hyperuricemic Effects: In studies using hyperuricemia-induced rats, this compound demonstrated significant diuretic and anti-hyperuricemic effects. nih.gov Molecular docking studies suggested binding with nitric oxide synthase, and in vitro studies showed free radical scavenging activity and inhibition of xanthine (B1682287) oxidase and urease. nih.gov A dose of 100 mg/kg showed promising diuretic effects and increased uric acid excretion, similar to the effects of allopurinol. nih.gov

Enzymatic Synthesis: Research into the enzymatic synthesis of this compound explores efficient and sustainable production methods. Lipase-catalyzed transesterification of geraniol (B1671447) with vinyl acetate has been investigated, with studies optimizing parameters such as enzyme loading, temperature, and agitation speed. jst.go.jp Lipases from Pseudomonas fluorescens have shown high activity, with yields reaching up to 99% under optimal conditions. jst.go.jp Kinetic studies of this reaction have also been conducted. jst.go.jpnih.gov

Structure

2D Structure

3D Structure

Properties

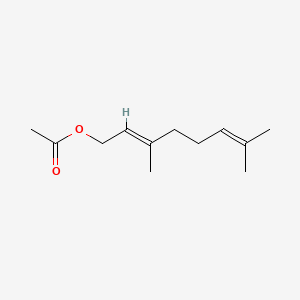

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGQPQRQIQDZMP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020654 | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg] | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

105-87-3, 33843-18-4, 68311-13-7 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, geranyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033843184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate, tetradehydro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068311137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERANYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W81YG7P9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Engineering of Geranyl Acetate

Natural Biosynthetic Pathways

Monoterpenes, including geraniol (B1671447), are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). d-nb.infolibretexts.orggenome.jp These precursors are derived from two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway. d-nb.infolibretexts.orggenome.jp

Mevalonate (MVA) Pathway and 2C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Contributions

The MVA pathway operates in the cytosol of eukaryotes, including fungi and the cytoplasm of plants, as well as in some bacteria and archaea. nih.govgenome.jpkegg.jp It begins with the condensation of acetyl-CoA to form mevalonate, which is subsequently converted to IPP and DMAPP. nih.gov The MEP pathway, also known as the non-mevalonate or DOXP pathway, is found in bacteria, plant chloroplasts, and some eukaryotic parasites. libretexts.orgnih.govgenome.jpkegg.jp This pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. libretexts.orgrsc.org In green plants, both the MVA and MEP pathways coexist in different cellular compartments, with the MEP pathway in plastids primarily responsible for the formation of essential oil monoterpenes like geraniol. genome.jpgenome.jpkegg.jp

Precursor Molecules and Intermediates: Geranyl Diphosphate (GPP), Farnesyl Diphosphate (FPP), Isopentenyl Diphosphate (IPP), and Dimethylallyl Diphosphate (DMAPP)

IPP and DMAPP are the fundamental C5 building blocks for terpenoid biosynthesis. libretexts.orggenome.jp These units are condensed head-to-tail to form longer-chain prenyl diphosphates. Geranyl diphosphate (GPP), a C10 compound, is formed by the condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS). d-nb.infopnas.orgresearchgate.netgoogle.com GPP is the direct precursor for monoterpenes, including geraniol. d-nb.infopnas.orgresearchgate.net Farnesyl diphosphate (FPP), a C15 precursor for sesquiterpenes, is formed by the addition of another IPP unit to GPP, a reaction often catalyzed by farnesyl diphosphate synthase (FPPS). d-nb.infolibretexts.org In some organisms, a single enzyme like E. coli IspA can catalyze both the formation of GPP from IPP and DMAPP and the formation of FPP from GPP and IPP, although it typically favors FPP production. google.com

Enzymatic Steps in Acetylation and Deacetylation of Geraniol

Geranyl acetate (B1210297) is formed by the acetylation of geraniol. This reaction involves the transfer of an acetyl group to geraniol. In plants, alcohol acyltransferases (AATs) are enzymes capable of catalyzing this esterification. d-nb.infoscispace.comnih.gov For instance, an alcohol acyltransferase from cultivated strawberry (Fragaria × ananassa) has been shown to efficiently transfer the acetyl group from acetyl-CoA to geraniol to form geranyl acetate. d-nb.infonih.gov

Conversely, this compound can be hydrolyzed back to geraniol through deacetylation. Enzymes known as esterases, such as this compound esterase (GAE), are involved in this process in biological systems. scialert.netresearchgate.net Studies in Cymbopogon flexuosus have shown that this compound is rapidly metabolized into geraniol during leaf development, suggesting the activity of such esterases. scialert.net

Metabolic Interconversion with Geraniol in Biological Systems

This compound and geraniol exist in a metabolic interconversion loop in some biological systems. Geraniol can be acetylated to form this compound, and this compound can be deacetylated back to geraniol. scialert.netresearchgate.net This dynamic balance can be influenced by the developmental stage of the organism and the activity of the enzymes involved in acetylation and deacetylation. scialert.netresearchgate.net For example, in developing Cymbopogon flexuosus leaves, the ratio of this compound to geraniol declines as the leaves mature, indicating a higher rate of deacetylation or reduced acetylation capacity in later stages. scialert.net In Saccharomyces cerevisiae, the enzyme ATF1 has been shown to be involved in the acetylation of terpenols, including geraniol, contributing to the formation of this compound during fermentation. twistaroma.frfao.org

Heterologous Production in Microbial Cell Factories

Due to the low concentrations of this compound in plants and the limitations of chemical synthesis, metabolic engineering of microbial cell factories has emerged as a promising alternative for its sustainable production. d-nb.infonih.govresearchgate.netresearchgate.net

Engineering Saccharomyces cerevisiae for Enhanced this compound Production

Saccharomyces cerevisiae is a widely used host organism for the heterologous production of various natural products, including terpenoids, due to its well-characterized genetics and established fermentation technologies. nih.govresearchgate.netuq.edu.autandfonline.com Engineering S. cerevisiae for this compound production typically involves introducing and optimizing the genes responsible for the biosynthesis of geraniol and its subsequent acetylation.

A heterologous this compound synthesis pathway has been successfully constructed in S. cerevisiae. d-nb.infonih.govresearchgate.netnih.gov This involves introducing genes encoding a geraniol synthase (GES), which converts GPP to geraniol, and an alcohol acyltransferase (AAT), which acetylates geraniol to this compound. d-nb.infonih.govresearchgate.netresearchgate.net For instance, the geraniol synthase gene from Ocimum basilicum and an alcohol acyltransferase gene from cultivated strawberry (Fragaria × ananassa) have been successfully integrated into the S. cerevisiae genome for this purpose. d-nb.infonih.govresearchgate.net

Enhancing the supply of the precursor molecule GPP is crucial for increasing this compound production. This can be achieved by optimizing the native MVA pathway in S. cerevisiae and diverting metabolic flux towards GPP synthesis. nih.govnih.gov Strategies include the overexpression of key enzymes in the MVA pathway, such as truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1). nih.govnih.govresearchgate.netnih.gov Overexpression of IDI1 can enhance the interconversion between IPP and DMAPP, which is important for optimal GPP biosynthesis. nih.gov Additionally, manipulating enzymes like Erg20, a bifunctional synthase that can convert GPP to FPP, can help channel metabolic flux towards GPP. d-nb.infonih.govnih.gov Expressing an Erg20 mutant with decreased FPP formation efficiency but consistent GPP production has been shown to increase this compound titers. d-nb.infonih.govresearchgate.netnih.gov Overexpression of MAF1, a repressor of tRNA biosynthesis, can also divert carbon flux towards GPP formation as DMAPP is a common substrate for both pathways. nih.gov

Initial attempts to produce this compound in engineered S. cerevisiae resulted in low titers. d-nb.infonih.govresearchgate.netnih.gov However, through metabolic engineering strategies, significant improvements have been achieved. For example, one study reported an initial titer of 0.63 mg/L, which was increased to 2.64 mg/L by expressing an Erg20 mutant. d-nb.infonih.govresearchgate.netnih.gov Further integration and expression of tHMG1, IDI1, and MAF1 led to a remarkable increase in production, reaching 13.27 mg/L. d-nb.infonih.govresearchgate.netnih.gov Optimization of fermentation conditions further increased the titer to 22.49 mg/L. d-nb.infonih.govresearchgate.netnih.gov

Data from a study on engineered S. cerevisiae strains demonstrates the impact of different genetic modifications on this compound production:

| Engineered Strain | Genetic Modifications | This compound Titer (mg/L) |

| GA01 | O. basilicum GES, F. × ananassa SAAT | 0.63 |

| GA02 | GA01 + Erg20 mutant | 2.64 |

| GA03 | GA01 + Erg20 mutant + tHMG1, IDI1, MAF1 | 13.27 |

| GA03 (Optimized) | GA01 + Erg20 mutant + tHMG1, IDI1, MAF1 + Opt. Cond. | 22.49 |

This table illustrates the stepwise improvement in this compound production through targeted metabolic engineering interventions in S. cerevisiae. d-nb.infonih.govresearchgate.netnih.gov

While significant progress has been made, further optimization of microbial cell factories is required to achieve commercially viable titers of this compound. researchgate.net

Genetic Modifications: Expression of Erg20 Mutants, tHMG1, IDI1, and MAF1

The mevalonate pathway in S. cerevisiae produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors for geranyl pyrophosphate (GPP). GPP is then converted to geraniol by geraniol synthase (GES), and geraniol is subsequently acetylated to this compound by an alcohol acetyltransferase (AAT).

Genetic modifications aim to enhance the flux through the mevalonate pathway and direct intermediates towards this compound synthesis. Overexpression of key enzymes in the mevalonate pathway, such as truncated HMG-CoA reductase (tHMG1), isopentenyl diphosphate isomerase (IDI1), and MAF1, a negative regulator of tRNA biosynthesis which can divert DMAPP towards GPP synthesis, has been shown to increase precursor supply and improve this compound production nih.govyeastgenome.org.

Furthermore, the bifunctional enzyme Erg20p in yeast catalyzes the formation of both GPP and farnesyl pyrophosphate (FPP). FPP is a precursor for sterols essential for cell growth, so outright deletion of ERG20 is often lethal. However, expressing Erg20 mutants with decreased FPP synthase activity but maintained GPP production capability can divert metabolic flux towards GPP, thus enhancing monoterpene production. For instance, the Erg20 F96W–N127W mutant has demonstrated increased this compound production nih.govyeastgenome.orgresearchgate.net.

Initial studies constructing a heterologous this compound synthesis pathway in S. cerevisiae yielded a titer of 0.63 mg/L. By expressing an Erg20 mutant, production increased to 2.64 mg/L. The highest production of 13.27 mg/L was achieved with the additional integration and expression of tHMG1, IDI1, and MAF1 nih.govyeastgenome.orgresearchgate.net.

Optimization of Fermentation Conditions for Titer Improvement

Beyond genetic modifications, optimizing fermentation conditions plays a crucial role in improving this compound titers in S. cerevisiae. Factors such as media composition, temperature, pH, and dissolved oxygen levels can significantly impact cell growth and product formation. Through the optimization of fermentation conditions, the this compound titer in engineered S. cerevisiae strains has been further increased. In one study, optimizing fermentation conditions led to an increase in this compound titer from 13.27 mg/L to 22.49 mg/L nih.govyeastgenome.orgresearchgate.net.

Engineering Escherichia coli for Selective and High-Level this compound Production

Escherichia coli is another widely used host organism for the production of valuable chemicals, including terpenoids. Engineering E. coli for this compound production typically involves introducing the mevalonate pathway and enzymes for this compound synthesis.

Co-expression of Geraniol Synthase and Alcohol Acetyltransferase

To produce this compound in E. coli, a geraniol synthesis pathway and an esterification step are required. This is commonly achieved by co-expressing a geraniol synthase (GES) that converts GPP to geraniol and an alcohol acetyltransferase (AAT) that catalyzes the acetylation of geraniol to this compound using acetyl-CoA scispace.comnih.gov. Studies have engineered E. coli to produce this compound from glucose by heterologously expressing the mevalonate pathway, a GES from Ocimum basilicum, and an AAT from Rosa hybrida with specificity for geraniol scispace.comnih.govnih.gov. Co-expression of GES and AAT has been used to increase production yield figshare.comacs.org.

Bioprocess Engineering Approaches for Production Optimization

Bioprocess engineering approaches are essential for optimizing this compound production in engineered E. coli. These approaches involve optimizing fermentation parameters, such as media composition, feeding strategies, and the use of two-phase fermentation systems.

Using a two-phase fermentation system, where an organic phase is present alongside the aqueous culture medium, can help to extract the product in situ, reducing its concentration in the aqueous phase and mitigating toxicity scispace.comnih.govresearchgate.net. This strategy has enabled the production of high titers of this compound. In a partially optimized two-phase system, an engineered E. coli strain produced 4.8 g/L this compound (based on the aqueous volume), which represented a significant improvement in titer and product specificity, with this compound being the sole product observed scispace.comnih.govresearchgate.net. Fed-batch fermentation strategies, including controlled substrate supply, can also be employed to optimize production scispace.com.

| Organism | Genetic Modifications | Fermentation Conditions | This compound Titer | Reference |

| S. cerevisiae | Heterologous pathway | Shake flask | 0.63 mg/L | nih.govyeastgenome.orgresearchgate.netnih.gov |

| S. cerevisiae | + Erg20 mutant | Shake flask | 2.64 mg/L | nih.govyeastgenome.orgresearchgate.netnih.gov |

| S. cerevisiae | + Erg20 mutant + tHMG1, IDI1, MAF1 | Shake flask | 13.27 mg/L | nih.govyeastgenome.orgresearchgate.netnih.gov |

| S. cerevisiae | + Erg20 mutant + tHMG1, IDI1, MAF1 + Optimized conditions | Optimized fermentation | 22.49 mg/L | nih.govyeastgenome.orgresearchgate.netnih.gov |

| E. coli | Heterologous MEV pathway + GES + AAT | Two-phase culture | 375 mg/L | nih.gov |

| E. coli | Heterologous MEV pathway + GES + AAT | Partially optimized two-phase system | 4.8 g/L | scispace.comnih.govresearchgate.net |

Enzymatic Synthesis and Biocatalytic Approaches

Lipase-Catalyzed Transesterification and Esterification Reactions

Lipases are versatile enzymes capable of catalyzing esterification and transesterification reactions in various media, including non-aqueous systems and solvent-free conditions. jst.go.jpicm.edu.ploalib.com The performance of geranyl acetate (B1210297) synthesis is significantly influenced by factors such as the origin and concentration of the biocatalyst, the properties of the acyl donor, temperature, reaction media, and operational settings. srce.hr

Identification of Optimal Enzyme Sources and Immobilization Techniques

Various lipases from different microbial sources have been investigated for their efficiency in catalyzing geranyl acetate synthesis. Lipase (B570770) from Pseudomonas fluorescens has been identified as a highly active catalyst for the transesterification of geraniol (B1671447) with vinyl acetate. jst.go.jpresearchgate.net Other lipases, including those from Candida antarctica (specifically Novozym 435), Candida rugosa, Rhizopus oryzae, Mucor javanicus, and Burkholderia cepacia, have also been tested, showing varying levels of catalytic activity. jst.go.jpresearchgate.net Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym 435), is recognized as a robust enzyme for esterification and transesterification reactions and has been successfully employed for the synthesis of short-chain flavor esters like this compound. srce.hrresearchgate.netresearchgate.net

Enzyme immobilization is a crucial technique to enhance lipase stability, reusability, and catalytic performance in organic media and solvent-free systems. mdpi.com Common immobilization methods include physical adsorption, encapsulation, covalent binding, and crosslinking, sometimes utilizing nanomaterials as carriers. mdpi.comresearchgate.net Immobilized lipases often show slightly elevated optimal reaction temperatures compared to their free counterparts, contributing to enhanced operational stability. mdpi.com For instance, Pseudomonas sp. lipase has been immobilized by adsorption onto various supports, with different supports showing optimal performance depending on the specific geranyl ester being synthesized. researchgate.net Lipase from Candida antarctica has been entrap-immobilized in cellulose (B213188) acetate-TiO2 gel fiber, demonstrating high activity and reusability. researchgate.net

Optimization of Reaction Parameters: Temperature, Substrate Molar Ratio, Enzyme Load, and Solvent Systems

Optimizing reaction parameters is essential to achieve high conversion yields and reaction rates in the enzymatic synthesis of this compound. Key parameters include temperature, substrate concentrations or molar ratios, enzyme loading, and the choice of solvent system. srce.hrresearchgate.netscirp.org

Studies have investigated the effect of temperature on this compound synthesis, with optimal temperatures varying depending on the enzyme source and system used. For example, an optimal reaction temperature of 30°C was reported for the transesterification catalyzed by Pseudomonas fluorescens lipase. jst.go.jpresearchgate.net Another study found optimal conditions for this compound synthesis at 40°C using an ion exchange resin catalyst. researchgate.netresearchgate.netresearchgate.net Immobilized lipases often allow for higher optimal temperatures, typically ranging from 40°C to 50°C, due to their enhanced stability. mdpi.comfrontiersin.org

The substrate molar ratio significantly influences the reaction equilibrium and conversion. For the esterification of geraniol with acetic acid, the concentrations of both substrates play a critical role. srce.hr In transesterification reactions, the ratio of geraniol to the acyl donor (e.g., vinyl acetate or ethyl acetate) is optimized. Studies have shown that an excess of the acyl donor can increase the conversion of this compound. researchgate.netscielo.br Optimal molar ratios vary depending on the specific lipase and reaction system; for instance, a 1:1.5 molar ratio of geraniol to vinyl acetate resulted in a 79% yield with Candida rugosa lipase, while a 1:7 molar ratio of geraniol to ethyl acetate with Novozym 435 achieved 83% conversion. researchgate.netresearchgate.net

The choice of solvent system or the use of solvent-free conditions also affects the enzymatic synthesis. Lipase-catalyzed synthesis of this compound has been studied in various organic solvents, supercritical fluids, ionic liquids, and solvent-free systems. jst.go.jpmdpi.com Organic solvents with a logP between 2.0 and 3.0 generally show high enzyme activity. jst.go.jp For example, n-hexane (logP=3.5) has been found to be a suitable solvent, yielding high conversions. jst.go.jpfrontiersin.org Solvent-free systems are increasingly favored due to their environmental friendliness and potential for higher substrate concentrations, which can drive the reaction forward. jst.go.jpoalib.comscielo.brnih.gov

Here is a table summarizing some optimal reaction parameters reported for this compound synthesis:

| Lipase Source | Reaction Type | Acyl Donor | Solvent System | Temperature (°C) | Substrate Molar Ratio (Geraniol:Acyl Donor) | Enzyme Load | Conversion/Yield | Source |

| Pseudomonas fluorescens | Transesterification | Vinyl acetate | Organic solvents | 30 | Not specified | Optimized | Up to 99% | jst.go.jpresearchgate.net |

| Candida antarctica B (CALB) | Esterification | Acetic acid | Acetone | Optimized | Optimized | Optimized | Up to 99.9% | srce.hr |

| Candida rugosa | Transesterification | Vinyl acetate | n-hexane | 45 | 1:1.5 | 12.5% (w/w lipase/geraniol) | 79% | researchgate.net |

| Novozym 435 (C. antarctica) | Transesterification | Ethyl acetate | Solvent-free | 60 | 1:7 | 12.7 g/L | 83% | researchgate.net |

| Novozym 435 (C. antarctica) | Transesterification | Acetic anhydride | Not specified | 40 | 1:4 (Geraniol:Acetic Anhydride) | 7% (wt) | 98.28% | researchgate.netresearchgate.net |

| Black cumin seedling lipase | Esterification | Butyric acid | n-hexane | 37 | 1:1 | 0.25 g | 96% | frontiersin.org |

Kinetic Modeling and Mechanism Studies (e.g., Ping-Pong Bi-Bi Mechanism)

Understanding the reaction kinetics and mechanism is crucial for designing and optimizing enzymatic processes. The lipase-catalyzed synthesis of esters, including this compound, often follows a Ping-Pong Bi-Bi mechanism. srce.hrjst.go.jpresearchgate.netijee.netpsu.edu In this mechanism, the enzyme reacts with the first substrate (acyl donor) and releases the first product before binding to the second substrate (geraniol). srce.hrjst.go.jp

Studies have proposed kinetic models based on the Ping-Pong Bi-Bi mechanism to describe the transesterification of geraniol with vinyl acetate catalyzed by Pseudomonas fluorescens lipase. jst.go.jpresearchgate.netjst.go.jp These models often consider the absence or presence of substrate and product inhibition. jst.go.jpresearchgate.net For instance, a model based on the Ping-Pong Bi-Bi mechanism without inhibition by geraniol and this compound has been successfully applied, with experimental values showing good agreement with simulated values. jst.go.jpresearchgate.netjst.go.jp

The esterification process typically involves the formation of an enzyme-acetate complex, followed by the release of water and the formation of an enzyme-acyl intermediate. srce.hr Geraniol then attacks this intermediate, leading to the formation of an enzyme-acyl-geraniol complex, which subsequently dissociates into this compound and the free enzyme. srce.hr

Kinetic studies also involve determining parameters such as maximum reaction rate (Vmax) and Michaelis-Menten constants (Km). researchgate.net The analysis of initial rate data can help validate the proposed kinetic mechanism. scielo.br

Development of Solvent-Free Systems and Green Chemistry Principles

The development of solvent-free systems for enzymatic synthesis aligns with green chemistry principles, aiming to reduce or eliminate the use of hazardous solvents. jst.go.jpresearchgate.netoalib.comscielo.brnih.gov Solvent-free reactions offer several advantages, including higher substrate concentrations, simpler downstream processing, and reduced environmental impact. jst.go.jpnih.gov

Numerous studies have focused on the lipase-catalyzed synthesis of this compound in solvent-free systems using various lipases, such as Novozym 435 and Rhizomucor miehei lipase. researchgate.netoalib.comresearchgate.netnih.gov Microwave-assisted enzymatic synthesis in solvent-free systems has also been explored as a way to enhance reaction rates and energy efficiency. nih.govnih.gov

While solvent-free systems offer significant benefits, challenges such as substrate viscosity and mass transfer limitations need to be addressed for industrial implementation. mdpi.com However, the successful synthesis of this compound with high yields in solvent-free conditions demonstrates the potential of this approach for sustainable production. jst.go.jpresearchgate.netnih.gov

Integration of Biosynthesis with in situ Extraction Systems

Studies have demonstrated the integration of microbial biosynthesis of geraniol with enzymatic conversion to this compound in a fermentation medium-organic biphasic system using immobilized lipase. researchgate.net This integrated process allows for the conversion of renewable sources into monoterpene esters, bypassing the need to feed extra geraniol. researchgate.net In engineered E. coli, in situ ester extraction with hexadecane (B31444) has been used to achieve higher titers of this compound and prevent growth inhibition due to product accumulation. biorxiv.org

The transfer of this compound from the liquid phase to a gas phase where it is adsorbed on a solid-phase microextraction (SPME) fiber has also been studied as a method for in situ extraction and monitoring of the reaction. fkit.hrsrce.hr This approach allows for the continuous removal of the volatile product, driving the reaction towards completion. fkit.hrsrce.hr

The integration of biosynthesis and in situ extraction offers a promising strategy for the efficient and sustainable production of this compound, particularly for processes involving microbial fermentation.

Biological Activities and Pharmacological Research

Anti-inflammatory Properties and Associated Mechanisms

Studies suggest that geranyl acetate (B1210297) may possess anti-inflammatory properties. mdpi.comresearchgate.netfishersci.fi It has been indicated that geranyl acetate, along with lavandulyl acetate, may contribute to the anti-inflammatory effects observed in lavender essential oil by potentially reducing the production of pro-inflammatory cytokines like IL-6 and IL-8 in keratinocytes. springermedizin.de In vitro studies have also shown this compound to exhibit anti-inflammatory effects. researchgate.net

Antioxidative Effects and Free Radical Scavenging Activity

This compound has demonstrated antioxidative effects and free radical scavenging activity in various in vitro studies. mdpi.comfishersci.finih.govresearchgate.netnih.govscispace.com It has shown significant free radical scavenging activity and can reduce free radical stability through electron or hydrogen donating mechanisms. nih.govresearchgate.net While some studies indicate varying antioxidant profiles depending on the free radical-generating system studied, this compound has presented some antioxidant effects. nih.govscispace.com For instance, in one study evaluating its activity against different free radicals, this compound enhanced superoxide-mediated adrenaline oxidation, while other monoterpenes showed different effects. nih.gov Another study highlighted this compound's capacity to reduce free radical stability via electron or hydrogen donating mechanisms. researchgate.net

Antifungal Activity and Potential Applications

This compound exhibits antifungal activity and has potential applications in this area. mdpi.comresearchgate.netresearchgate.netnih.govibict.br It has shown good antifungal activity against various fungi, including Aspergillus niger, Microsporum gypsum, Trichophyton vercossum, and Candida tropicalis. researchgate.netresearchgate.netnih.gov this compound has been incorporated into cellulose (B213188) acetate films, resulting in materials with antifungal properties, suggesting potential use in active food packaging. researchgate.netresearchgate.netibict.br In studies evaluating the antifungal activity of essential oils, this compound has been identified as a key component contributing to the activity against fungal strains like Crytococcus neoformans and Candida guillermondii. researchgate.net

Investigation into Mechanisms of Action (e.g., Cell Wall Synthesis Inhibition)

Investigations into the mechanisms of action of this compound against fungi include potential interference with cell wall synthesis. In silico studies have suggested that this compound has strong binding affinity and inhibition constant against certain fungal cell wall proteins. researchgate.net Specifically, molecular docking and simulation studies have indicated that this compound may cause improper functioning of WbpE Aminotransferase, a protein involved in O-antigen assembly in Pseudomonas aeruginosa, potentially leading to disrupted cell wall formation. researchgate.netnih.gov While this research primarily focuses on antibacterial activity, it provides insight into a potential mechanism involving cell wall components that could be relevant to antifungal action as well, given the importance of cell walls in fungi. researchgate.netnih.gov Another study on geraniol (B1671447), a related compound, against Candida albicans did not find involvement of the cell wall or ergosterol (B1671047) binding in its mechanism, suggesting that mechanisms can vary between related compounds and fungal species. researchgate.netoup.comoup.com

Synergistic Effects with Established Antifungal Agents

This compound has demonstrated synergistic effects with established antifungal agents like fluconazole (B54011). mdpi.comscispace.comaustinpublishinggroup.com Studies have shown that this compound can significantly enhance the antifungal efficiency of fluconazole against Candida albicans, including drug-resistant strains. mdpi.comscispace.com This synergistic interaction has been observed in checkerboard assays and disk diffusion assays, resulting in reduced Minimum Inhibitory Concentrations (MICs) of fluconazole when combined with this compound. scispace.comresearchgate.net For example, this compound was reported to bring down the MIC of fluconazole by 32-fold in a fluconazole-resistant strain of C. albicans. scispace.com The combination of this compound with fluconazole has shown synergistic interaction against developing biofilms of C. albicans. austinpublishinggroup.com

Anticancer and Anti-proliferative Studies

This compound has been investigated for its anticancer and anti-proliferative properties in various cancer cell lines. mdpi.comfishersci.fijbuon.comnih.govmedchemexpress.comnih.govresearchgate.netresearchgate.neteminentscientists.com Studies have shown that this compound exhibits significant anticancer activity against cell lines such as colon cancer Colo-205 cells and liver cancer HepG2 cells. jbuon.comnih.govmedchemexpress.comresearchgate.netresearchgate.neteminentscientists.com Its anti-proliferative effect has been observed to be concentration-dependent. jbuon.com

Induction of Apoptosis and DNA Damage in Cancer Cell Lines

A key mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis (programmed cell death) in cancer cells. jbuon.comnih.govmedchemexpress.comnih.govresearchgate.netresearchgate.neteminentscientists.com Research on Colo-205 colon cancer cells showed that this compound induced apoptosis, which was associated with the upregulation of Bax and downregulation of Bcl-2 expressions, indicative of mitochondrial apoptosis. jbuon.comnih.govmedchemexpress.comresearchgate.net this compound has also been shown to induce apoptosis via p53 in HepG2 liver cancer cells. researchgate.neteminentscientists.com

The following table summarizes some of the research findings on the anticancer activity of this compound:

| Cell Line | Effect | Associated Mechanism(s) | IC50 Value (µM) | Reference |

| Colo-205 (Colon) | Anticancer, Apoptosis, DNA Damage, Cell Cycle Arrest | Upregulation of Bax, Downregulation of Bcl-2, G2/M arrest | 30 | jbuon.comnih.govmedchemexpress.comresearchgate.net |

| HepG2 (Liver) | Apoptosis, Anti-proliferative | Induction of apoptosis via p53 | Not specified | researchgate.neteminentscientists.com |

Mechanisms of Cell Cycle Arrest

Studies have indicated that this compound can induce cell cycle arrest in certain cancer cells. For instance, in Colo-205 colon cancer cells, this compound has been shown to trigger G2/M cell cycle arrest. researchgate.nettargetmol.comnih.govcaymanchem.comjbuon.com This arrest is a mechanism by which cell proliferation can be inhibited, preventing cells from dividing and growing. The specific molecular targets and pathways involved in this compound-induced cell cycle arrest are areas of ongoing research.

Modulation of Pro- and Anti-apoptotic Gene Expression (e.g., Bax, Bcl-2)

This compound has been observed to modulate the expression of genes involved in regulating apoptosis, the process of programmed cell death. In Colo-205 colon cancer cells, treatment with this compound was associated with the upregulation of Bax and the downregulation of Bcl-2 expression. researchgate.nettargetmol.comnih.govjbuon.commedchemexpress.com Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. This shift in the balance between Bax and Bcl-2 expression suggests that this compound can promote mitochondrial apoptosis, a key pathway for initiating cell death. researchgate.nettargetmol.comnih.govmedchemexpress.com

Neuroprotective Potential

This compound has demonstrated potential neuroprotective effects in experimental models, particularly in the context of oxidative stress. mdpi.comresearchgate.netnih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition and Relevance

One of the mechanisms contributing to the potential neuroprotective effects of this compound is its ability to inhibit acetylcholinesterase (AChE). nih.govresearchgate.nethu.edu.jo AChE is an enzyme that breaks down acetylcholine (B1216132), a neurotransmitter crucial for cognitive function. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease. Studies have assessed the AChE inhibitory activity of this compound, reporting IC50 values in in vitro assays. hu.edu.jo For example, one study reported an IC50 of 244.5 µM for this compound against AChE. hu.edu.jo

Diuretic and Anti-hyperuricemic Effects

Research has also explored the effects of this compound on renal function and uric acid metabolism, indicating potential diuretic and anti-hyperuricemic properties. nih.govresearchgate.net

Influence on Nitric Oxide Release Pathways

The diuretic effects of this compound may be influenced by nitric oxide (NO) release pathways. nih.govresearchgate.net Molecular docking studies have suggested a strong binding between this compound and nitric oxide synthase, the enzyme responsible for NO production. nih.govresearchgate.net Modulation of NO levels can affect renal blood flow and tubular function, thereby influencing urine production.

Inhibition of Xanthine (B1682287) Oxidase and Urease Enzymes

This compound has been shown to inhibit the activity of xanthine oxidase and urease enzymes. nih.govresearchgate.net Xanthine oxidase is involved in the production of uric acid, and its inhibition can help reduce uric acid levels, which is relevant for managing hyperuricemia and gout. nih.govresearchgate.netijmra.usajol.info Urease is an enzyme that catalyzes the hydrolysis of urea. Inhibition of urease may have implications in conditions where urease activity is detrimental. In vitro studies have demonstrated the inhibitory effects of this compound on these enzymes. nih.govresearchgate.net

This compound, a monoterpenoid ester, has demonstrated notable insecticidal and larvicidal properties against a variety of insect species, including stored product pests and mosquitoes. Research indicates that this compound can exert its effects through contact toxicity, fumigant activity, and interference with physiological processes in insects.

Studies on the peanut beetle, Ulomoides dermestoides, a significant stored grain pest, showed that this compound possesses high contact toxicity. In one study, this compound exhibited a lethal dose 50 (LD50) of 7.21 μ g/insect against adult U. dermestoides. Exposure to this compound also led to a significant decrease in the survival rate of these insects compared to control groups. researchgate.net Specifically, the survival rate dropped to 41.3% in insects treated with this compound at the LD50, compared to 99% in control insects. researchgate.net Furthermore, this compound exposure was observed to cause low respiration rates, reduced locomotor activity, and avoidance responses in U. dermestoides. researchgate.net

Another stored product pest, the granary weevil (Sitophilus granarius), is also susceptible to the effects of this compound. Research evaluating lemongrass essential oil and its components found that this compound had stronger contact toxicity (LD50 = 3.93 µ g/insect ) against S. granarius adults than citral (B94496) (LD50 = 6.92 µ g/insect ). mdpi.comnih.gov Exposure to the LD50 of this compound resulted in a survival rate of 25.9% in S. granarius, compared to 99.9% in the control group. mdpi.comnih.gov Similar to findings with U. dermestoides, this compound caused low respiratory rates and reduced locomotion in S. granarius. mdpi.comnih.gov

This compound has also shown potential as a fumigant against stored product pests like the red flour beetle (Tribolium castaneum). In a study investigating the fumigant effect of oxygenated monoterpenes, this compound demonstrated fumigant activity against adult T. castaneum. ijans.org At a concentration of 20 µl/petri dish, this compound resulted in mortality rates of 40% and 83% after 72 and 96 hours of exposure, respectively. ijans.org The lethal concentration 50 (LC50) and lethal concentration 90 (LC90) values for this compound against T. castaneum adults after 96 hours were calculated as 1.155 µl/petri and 2.391 µl/petri, respectively. ijans.org

Against mosquito larvae, this compound has exhibited larvicidal activity. Studies on Aedes aegypti have shown that this compound can cause larval mortality. nih.gov While its larvicidal activity might be considered minor compared to compounds like citral in some contexts, this compound has demonstrated higher repellent and larvicidal activity in other evaluations, potentially due to its structure. nih.gov this compound has been reported to have 100% larvicidal activity against Aedes albopictus larvae in one study. nih.gov Furthermore, this compound has been shown to decrease egg hatching in Aedes aegypti. nih.govdntb.gov.ua

The mechanism of action for this compound's insecticidal properties is not fully elucidated, but research suggests it may involve interference with insect respiration and feeding behavior. researchgate.net this compound has also been shown to have competitive inhibition of acetylcholinesterase in Aedes aegypti and induce neurotoxic responses in Musca domestica, leading to paralysis and death. nih.gov Molecular docking studies have indicated strong interactions between this compound and insecticidal targets like acetylcholinesterase. researchgate.net

The following tables summarize some of the detailed research findings on the insecticidal and larvicidal properties of this compound:

Table 1: Contact Toxicity of this compound against Stored Product Pests

| Insect Species | Life Stage | LD50 (μ g/insect ) | Survival Rate at LD50 (%) | Control Survival Rate (%) | Reference |

| Ulomoides dermestoides | Adult | 7.21 | 41.3 | 99 | researchgate.net |

| Sitophilus granarius | Adult | 3.93 | 25.9 | 99.9 | mdpi.comnih.gov |

Table 2: Fumigant Activity of this compound against Tribolium castaneum Adults

| Exposure Time (hours) | Concentration (µl/petri) | Mortality Rate (%) | LC50 (µl/petri) | LC90 (µl/petri) | Reference |

| 72 | 20 | 40 | - | - | ijans.org |

| 96 | 20 | 83 | 1.155 | 2.391 | ijans.org |

Table 3: Larvicidal Activity of this compound against Mosquitoes

| Mosquito Species | Life Stage | Observed Activity | Reference |

| Aedes aegypti | Larvae | Larvicidal activity | nih.gov |

| Aedes aegypti | Eggs | Decreased egg hatching | nih.govdntb.gov.ua |

| Aedes albopictus | Larvae | 100% larvicidal activity (in one study) | nih.gov |

Structure Activity Relationship Sar and Computational Studies

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as geranyl acetate) when bound to a protein or other biological target. This provides insights into potential binding sites and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding process.

Studies have utilized molecular docking to investigate the potential targets of geranyl acetate (B1210297) in various biological contexts. For example, molecular docking studies have explored the binding of this compound to proteins involved in bacterial cell wall synthesis, such as WbpE Aminotransferase in Pseudomonas aeruginosa and Beta-Lactamase in Staphylococcus aureus. This compound exhibited favorable binding affinities with these proteins, suggesting a potential mechanism for its antimicrobial activity nih.govtandfonline.comresearchgate.net.

Molecular docking has also been applied to investigate the interaction of this compound with targets related to viral infections and other conditions. In a study exploring potential compounds against COVID-19, this compound showed good binding affinity to cathepsin B and plasminogen, proteins involved in the disease's pathophysiology sciforum.netgenominfo.org. Another study investigating diuretic and anti-hyperuricemic effects suggested strong binding between this compound and nitric oxide synthase through molecular docking nih.gov. Molecular docking studies have also indicated that this compound can interact with the NMDA receptor, a target relevant to neurological activity unair.ac.id.

These docking studies provide valuable preliminary data on potential molecular targets and the feasibility of binding, guiding further experimental investigations.

Here is a table summarizing some molecular docking findings for this compound:

| Biological Target | Organism / Context | Binding Affinity / Observation | Source |

| WbpE Aminotransferase | Pseudomonas aeruginosa | High binding affinity | nih.govtandfonline.comresearchgate.net |

| Beta-Lactamase | Staphylococcus aureus | High binding affinity | nih.govtandfonline.comresearchgate.net |

| Cathepsin B | Related to COVID-19 pathophysiology | Good binding affinity | sciforum.netgenominfo.org |

| Plasminogen | Related to COVID-19 pathophysiology | Good binding affinity | sciforum.netgenominfo.org |

| Nitric Oxide Synthase | Related to diuretic/anti-hyperuricemic effects | Strong binding | nih.gov |

| NMDA receptor | Related to neurological activity | Affinity observed | unair.ac.id |

| HMG-CoA reductase enzyme | Related to anti-lymphoma activity | Lower affinity compared to other terpenoids | mdpi.com |

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of their interactions and allowing for the assessment of binding stability and conformational changes upon binding.

Molecular dynamics simulations have been employed to complement docking studies of this compound. For instance, following molecular docking of this compound with WbpE Aminotransferase and Beta-Lactamase, MD simulations were conducted to evaluate the stability of the docked complexes. These simulations demonstrated that the complexes with this compound showed stability comparable to complexes with reference drugs, as assessed by metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) nih.govtandfonline.comresearchgate.net. Changes in the secondary structure of WbpE Aminotransferase observed during simulations suggested that this compound could potentially disrupt cell wall formation by affecting the protein's function nih.govtandfonline.com. MD simulations are crucial for validating docking results and gaining a deeper understanding of the dynamic behavior of this compound within the binding site.

Application of Chemometric Tools (e.g., PCA, PLS) and Density Functional Theory (DFT) in SAR Analysis

Chemometric tools, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are statistical methods used to analyze complex datasets and identify relationships between variables. In the context of SAR, these tools can help correlate molecular descriptors (numerical representations of structural features) with biological activities, revealing patterns and identifying key structural determinants of activity jascoinc.com. Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into properties such as electron distribution, molecular orbitals (e.g., LUMO density), and reactivity, which can be related to biological activity researchgate.net.

Chemometric tools like PCA and PLS have been applied in SAR studies of compounds, including those structurally related to this compound, to analyze the relationship between structural variations and biological outcomes mdpi.comresearchgate.nethu.edu.joboku.ac.at. These methods can help reduce the dimensionality of complex descriptor datasets and build predictive models for activity based on structural features. For example, PCA and PLS were used in a SAR study of coumarin (B35378) derivatives to corroborate SAR analysis and demonstrate the importance of specific molecular interactions and shape for antifungal activity mdpi.comresearchgate.net.